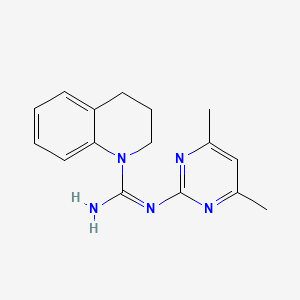![molecular formula C23H19ClN2O5 B5492705 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO). By inhibiting NOS, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide reduces the production of NO, which can have various effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of synaptic plasticity and memory formation, and the reduction of inflammation and oxidative stress. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide for lab experiments is its specificity for NOS inhibition, which allows for the selective modulation of NO signaling pathways. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one of the limitations of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, including the development of more potent and selective NOS inhibitors, the investigation of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide's potential as a therapeutic agent for various diseases, and the exploration of its effects on other cellular signaling pathways and physiological processes. Additionally, future research could focus on optimizing the synthesis and purification methods for 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, as well as developing new experimental techniques for studying its effects in vivo.
Méthodes De Synthèse
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-nitroaniline with 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl chloride in the presence of a base. This reaction results in the formation of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, which can be purified and characterized using various techniques, such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been used to study the role of nitric oxide in synaptic plasticity and memory formation. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been investigated as a potential drug target for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-30-22-14-16(8-12-21(22)31-15-17-6-10-18(24)11-7-17)9-13-23(27)25-19-4-2-3-5-20(19)26(28)29/h2-14H,15H2,1H3,(H,25,27)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAZVAOVKYTIC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5492632.png)

![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5492647.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![ethyl 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492672.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5492674.png)
![4-[4-(benzoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B5492685.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5492689.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol](/img/structure/B5492698.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)
![N-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5492735.png)
